molecular formula C20H20FN3O2 B7048122 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea

1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea

Cat. No.: B7048122
M. Wt: 353.4 g/mol
InChI Key: GPXUZOXTTXVHFE-UHFFFAOYSA-N
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Description

1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea is a synthetic organic compound characterized by its unique structural features, including a cyanophenyl group, a cyclopropyloxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of 3-cyanophenyl ethyl ketone through a Friedel-Crafts acylation reaction using 3-cyanobenzoyl chloride and ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclopropyloxy Group Introduction: The next step involves the introduction of the cyclopropyloxy group. This can be achieved by reacting the intermediate with cyclopropyl alcohol in the presence of a base like sodium hydride.

    Fluorophenyl Methylation: The final step involves the methylation of the intermediate with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing continuous flow techniques to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in studies involving cellular signaling pathways and molecular interactions.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It may be used in the synthesis of advanced polymers or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-methoxyphenyl)methyl]urea
  • 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-chlorophenyl)methyl]urea
  • 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-bromophenyl)methyl]urea

Uniqueness

Compared to similar compounds, 1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea is unique due to the presence of the cyclopropyloxy and fluorophenyl groups. These groups confer distinct electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets. Additionally, the fluorine atom can influence the compound’s metabolic stability and bioavailability.

Properties

IUPAC Name

1-[1-(3-cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-13(15-5-2-4-14(10-15)11-22)24-20(25)23-12-16-6-3-7-18(19(16)21)26-17-8-9-17/h2-7,10,13,17H,8-9,12H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXUZOXTTXVHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC(=O)NCC2=C(C(=CC=C2)OC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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